Furan-2-carboxylic acid, [2-(1,2,2,6,6-pentamethylpiperidin-4-ylcarbamoyl)ethyl]amide
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Overview
Description
N-{3-OXO-3-[(1,2,2,6,6-PENTAMETHYL-4-PIPERIDINYL)AMINO]PROPYL}-2-FURAMIDE is a complex organic compound with a unique structure that includes a furan ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-OXO-3-[(1,2,2,6,6-PENTAMETHYL-4-PIPERIDINYL)AMINO]PROPYL}-2-FURAMIDE typically involves multiple steps. One common route includes the reaction of a furan derivative with a piperidine derivative under specific conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-OXO-3-[(1,2,2,6,6-PENTAMETHYL-4-PIPERIDINYL)AMINO]PROPYL}-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
N-{3-OXO-3-[(1,2,2,6,6-PENTAMETHYL-4-PIPERIDINYL)AMINO]PROPYL}-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-OXO-3-[(1,2,2,6,6-PENTAMETHYL-4-PIPERIDINYL)AMINO]PROPYL}-2-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(6-METHYL-3-OXO-2,3-DIHYDRO-1,2,4-TRIAZIN-4(5H)-YL)ACETAMIDE
- N-(3-OXO-DODECANOLYL)-L-HOMOSERINE LACTONE
Uniqueness
N-{3-OXO-3-[(1,2,2,6,6-PENTAMETHYL-4-PIPERIDINYL)AMINO]PROPYL}-2-FURAMIDE is unique due to its specific structural features, such as the combination of a furan ring and a piperidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C18H29N3O3 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[3-oxo-3-[(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]propyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H29N3O3/c1-17(2)11-13(12-18(3,4)21(17)5)20-15(22)8-9-19-16(23)14-7-6-10-24-14/h6-7,10,13H,8-9,11-12H2,1-5H3,(H,19,23)(H,20,22) |
InChI Key |
CTQGSBKGWBOINB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)NC(=O)CCNC(=O)C2=CC=CO2)C |
Origin of Product |
United States |
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